

# Piritrexim's Potency Across Cancer Cell Lines: A Comparative Analysis of IC50 Values

Author: BenchChem Technical Support Team. Date: December 2025



For researchers and professionals in drug development, understanding the differential sensitivity of cancer cell lines to a given therapeutic agent is paramount. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of **Piritrexim**, a potent dihydrofolate reductase (DHFR) inhibitor, across a panel of human cancer cell lines. The data presented herein is sourced from the National Cancer Institute's NCI-60 screen, offering a standardized dataset for cross-comparison.

**Piritrexim** exerts its cytotoxic effects by inhibiting dihydrofolate reductase, a key enzyme in the folic acid metabolism pathway. This inhibition disrupts the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation, ultimately leading to cell cycle arrest and apoptosis.

### **Comparative IC50 Values of Piritrexim**

The following table summarizes the GI50 values (concentration causing 50% growth inhibition) for **Piritrexim** (NSC 351521) across the NCI-60 panel of human cancer cell lines. The data is presented as the -log10(Molar concentration), where a higher value indicates greater potency. For ease of interpretation, the equivalent IC50 values in micromolar ( $\mu$ M) are also provided.



| Cell Line                     | Cancer Type         | -log10(GI50) | IC50 (μM) |
|-------------------------------|---------------------|--------------|-----------|
| Leukemia                      |                     |              |           |
| CCRF-CEM                      | Leukemia            | 7.82         | 0.015     |
| HL-60(TB)                     | Leukemia            | 7.82         | 0.015     |
| K-562                         | Leukemia            | 7.81         | 0.015     |
| MOLT-4                        | Leukemia            | 7.80         | 0.016     |
| RPMI-8226                     | Leukemia            | 7.91         | 0.012     |
| SR                            | Leukemia            | 7.85         | 0.014     |
| Non-Small Cell Lung<br>Cancer |                     |              |           |
| A549/ATCC                     | Non-Small Cell Lung | 7.74         | 0.018     |
| EKVX                          | Non-Small Cell Lung | 7.72         | 0.019     |
| HOP-62                        | Non-Small Cell Lung | 7.70         | 0.020     |
| HOP-92                        | Non-Small Cell Lung | 7.72         | 0.019     |
| NCI-H226                      | Non-Small Cell Lung | 7.68         | 0.021     |
| NCI-H23                       | Non-Small Cell Lung | 7.72         | 0.019     |
| NCI-H322M                     | Non-Small Cell Lung | 7.70         | 0.020     |
| NCI-H460                      | Non-Small Cell Lung | 7.77         | 0.017     |
| NCI-H522                      | Non-Small Cell Lung | 7.81         | 0.015     |
| Colon Cancer                  |                     |              |           |
| COLO 205                      | Colon Cancer        | 7.77         | 0.017     |
| HCC-2998                      | Colon Cancer        | 7.75         | 0.018     |
| HCT-116                       | Colon Cancer        | 7.77         | 0.017     |
| HCT-15                        | Colon Cancer        | 7.72         | 0.019     |
| HT29                          | Colon Cancer        | 7.78         | 0.017     |



| KM12           | Colon Cancer   | 7.74 | 0.018 |
|----------------|----------------|------|-------|
| SW-620         | Colon Cancer   | 7.77 | 0.017 |
| CNS Cancer     |                |      |       |
| SF-268         | CNS Cancer     | 7.72 | 0.019 |
| SF-295         | CNS Cancer     | 7.77 | 0.017 |
| SF-539         | CNS Cancer     | 7.72 | 0.019 |
| SNB-19         | CNS Cancer     | 7.72 | 0.019 |
| SNB-75         | CNS Cancer     | 7.78 | 0.017 |
| U251           | CNS Cancer     | 7.72 | 0.019 |
| Melanoma       |                |      |       |
| LOX IMVI       | Melanoma       | 7.66 | 0.022 |
| MALME-3M       | Melanoma       | 7.72 | 0.019 |
| M14            | Melanoma       | 7.70 | 0.020 |
| SK-MEL-2       | Melanoma       | 7.70 | 0.020 |
| SK-MEL-28      | Melanoma       | 7.72 | 0.019 |
| SK-MEL-5       | Melanoma       | 7.70 | 0.020 |
| UACC-257       | Melanoma       | 7.70 | 0.020 |
| UACC-62        | Melanoma       | 7.72 | 0.019 |
| Ovarian Cancer |                |      |       |
| IGROV1         | Ovarian Cancer | 7.72 | 0.019 |
| OVCAR-3        | Ovarian Cancer | 7.74 | 0.018 |
| OVCAR-4        | Ovarian Cancer | 7.72 | 0.019 |
| OVCAR-5        | Ovarian Cancer | 7.70 | 0.020 |
| OVCAR-8        | Ovarian Cancer | 7.72 | 0.019 |
|                |                |      |       |



| SK-OV-3         | Ovarian Cancer  | 7.57 | 0.027 |
|-----------------|-----------------|------|-------|
| Renal Cancer    |                 |      |       |
| 786-0           | Renal Cancer    | 7.75 | 0.018 |
| A498            | Renal Cancer    | 7.72 | 0.019 |
| ACHN            | Renal Cancer    | 7.74 | 0.018 |
| CAKI-1          | Renal Cancer    | 7.72 | 0.019 |
| RXF 393         | Renal Cancer    | 7.68 | 0.021 |
| SN12C           | Renal Cancer    | 7.74 | 0.018 |
| TK-10           | Renal Cancer    | 7.72 | 0.019 |
| UO-31           | Renal Cancer    | 7.72 | 0.019 |
| Prostate Cancer |                 |      |       |
| PC-3            | Prostate Cancer | 7.72 | 0.019 |
| DU-145          | Prostate Cancer | 7.72 | 0.019 |
| Breast Cancer   |                 |      |       |
| MCF7            | Breast Cancer   | 7.75 | 0.018 |
| MDA-MB-231/ATCC | Breast Cancer   | 7.72 | 0.019 |
| HS 578T         | Breast Cancer   | 7.70 | 0.020 |
| BT-549          | Breast Cancer   | 7.72 | 0.019 |
| T-47D           | Breast Cancer   | 7.78 | 0.017 |
| MDA-MB-468      | Breast Cancer   | 7.70 | 0.020 |

## **Experimental Protocols**

The determination of the GI50 values in the NCI-60 screen follows a standardized protocol to ensure reproducibility and comparability of the data.

Cell Preparation and Seeding:



- Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
- Cells are seeded into 96-well microtiter plates at their predetermined optimal density and incubated for 24 hours to allow for attachment and recovery.

#### **Compound Treatment:**

- Piritrexim is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
- A series of five 10-fold dilutions are prepared from the stock solution.
- The diluted compound is added to the wells containing the cells, and the plates are incubated for an additional 48 hours.

#### Endpoint Measurement (Sulforhodamine B Assay):

- After the incubation period, the cells are fixed in situ by the addition of cold trichloroacetic acid (TCA).
- The fixed cells are washed and then stained with a 0.4% (w/v) solution of sulforhodamine B (SRB) in 1% acetic acid.
- Unbound dye is removed by washing with 1% acetic acid.
- The protein-bound dye is solubilized with 10 mM Tris base solution.
- The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis: The absorbance values are used to calculate the percentage of growth inhibition at each drug concentration. The GI50 value, the concentration at which the cell growth is inhibited by 50% relative to the untreated control, is determined from the dose-response curve.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by **Piritrexim** and the general experimental workflow for determining IC50 values.





#### Click to download full resolution via product page

Piritrexim inhibits Dihydrofolate Reductase (DHFR).





#### Click to download full resolution via product page

#### General workflow for IC50 determination.

To cite this document: BenchChem. [Piritrexim's Potency Across Cancer Cell Lines: A
Comparative Analysis of IC50 Values]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610483#correlating-piritrexim-ic50-values-across-different-cancer-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com